5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
Overview
Description
5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C14H8F6O3S2 and its molecular weight is 402.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate are various types of nucleophilic substrates, such as carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines . These targets play a crucial role in many biochemical reactions, and their modification can lead to significant changes in cellular processes.
Mode of Action
S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate acts as a powerful electrophilic trifluoromethylating agent . It interacts with its targets by donating a trifluoromethyl group to the nucleophilic substrates. This interaction results in the formation of trifluoromethylated products, which can have different properties and reactivities compared to the original substrates.
Pharmacokinetics
Its solubility in organic solvents suggests that it may have good bioavailability when administered in an appropriate formulation
Action Environment
Environmental factors can influence the action, efficacy, and stability of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate. For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, its stability may be influenced by light and storage conditions .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group of S-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate has unique properties such as high electronegativity, metabolic stability, and lipophilicity . This compound is often used as an intermediate in organic synthesis
Molecular Mechanism
It is known that the trifluoromethyl group can participate in various reactions under basic conditions, such as trifluoromethylation of β-ketoesters at the α-position, direct trifluoromethylation of indoles at the 2-position, and hydroxytrifluoromethylation of styrene derivatives using photoredox catalysts
Properties
IUPAC Name |
trifluoromethanesulfonate;5-(trifluoromethyl)dibenzothiophen-5-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3S.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXHXTRTGZBOGD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380542 | |
Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129946-88-9 | |
Record name | 5-(Trifluoromethyl)dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate suitable for radiolabeling with fluorine-18?
A1: this compound, also known as the Umemoto reagent, already contains a trifluoromethyl (CF3) group. This allows for late-stage ¹⁸F-fluorination via a halogen exchange reaction, where the stable ¹⁹F atom in the CF3 group is replaced with the radioactive ¹⁸F isotope []. This approach is advantageous for PET imaging as it allows for the introduction of the short-lived ¹⁸F isotope (t1/2 ≈ 110 min) at a late stage in the synthesis, maximizing the retained radioactivity of the final imaging probe.
Q2: How does this compound react with peptides?
A2: The this compound reagent exhibits chemoselectivity towards thiol groups []. This makes it particularly useful for labeling peptides containing cysteine residues. The reaction results in the transfer of the trifluoromethyl (CF3) group to the thiol, forming a thioether bond.
Q3: What is the significance of using this compound for peptide labeling in PET imaging?
A3: This reagent enables the direct ¹⁸F-trifluoromethylation of unmodified peptides []. This is significant because it avoids the need for complex and time-consuming pre-modifications of the peptide, which could potentially interfere with its biological activity. The ability to label peptides with a ¹⁸F-containing trifluoromethyl group using a relatively straightforward method opens new possibilities for studying peptides in vivo using PET imaging.
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